molecular formula C14H16ClNO3 B3165715 1-(4-Chloro-Benzoylamino)-Cyclohexanecarboxylic Acid CAS No. 902837-66-5

1-(4-Chloro-Benzoylamino)-Cyclohexanecarboxylic Acid

Cat. No.: B3165715
CAS No.: 902837-66-5
M. Wt: 281.73 g/mol
InChI Key: DDZVUYWJZOIJSS-UHFFFAOYSA-N
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Description

1-(4-Chloro-Benzoylamino)-Cyclohexanecarboxylic Acid is a cyclohexane-based carboxylic acid derivative featuring a 4-chlorobenzoylamino substituent. Such derivatives are typically utilized as intermediates in pharmaceutical synthesis or as bioactive compounds due to their ability to modulate physicochemical properties like solubility and bioavailability. For instance, cyclohexanecarboxylic acid derivatives have been isolated from natural sources (e.g., Phellodendron chinense) and studied for antidiabetic activity , though the target compound’s specific applications remain inferred from structural analogs.

Properties

IUPAC Name

1-[(4-chlorobenzoyl)amino]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c15-11-6-4-10(5-7-11)12(17)16-14(13(18)19)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZVUYWJZOIJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-Benzoylamino)-Cyclohexanecarboxylic Acid typically involves the reaction of 4-chlorobenzoyl chloride with cyclohexanecarboxylic acid in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction temperature is usually maintained at a moderate level to prevent decomposition of the reactants .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-Benzoylamino)-Cyclohexanecarboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(4-Chloro-Benzoylamino)-Cyclohexanecarboxylic Acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-Benzoylamino)-Cyclohexanecarboxylic Acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4-Chloro-Benzoylamino)-Cyclohexanecarboxylic Acid with structurally related cyclohexane derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Substituent Molecular Weight Solubility Applications/Source References
This compound (Target) C₁₄H₁₅ClN₂O₃ (Inferred) 4-Chlorobenzoylamino ~298.7 (Inferred) Not available Presumed intermediate or bioactive compound (inferred from analogs) N/A
1-(4-Chlorophenyl)-cyclohexanecarboxylic acid C₁₃H₁₅ClO₂ 4-Chlorophenyl 238.71 Not specified Research chemical; structural analog for drug development
1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic Acid C₁₂H₁₃ClO₄S 4-Chlorobenzenesulfonyl (cyclopentane core) 288.74 Slightly soluble in chloroform, methanol, DMSO Intermediate in pharmaceutical synthesis
1-(FMOC-Amino)cyclohexanecarboxylic acid C₂₁H₂₁NO₄ FMOC-protected amino 351.4 Likely DMSO-soluble (peptide synthesis) Peptide synthesis; protects amino groups during solid-phase coupling
1-(2-Methylphenyl)-4-oxo-cyclohexanecarboxylic acid C₁₄H₁₅O₃ 2-Methylphenyl, 4-oxo 231.27 Not available Research chemical (discontinued product); potential synthetic intermediate
1-(3-Trifluoromethyl-benzylamino)-cyclohexanecarboxylic acid HCl C₁₅H₁₇F₃N₂O₂·HCl 3-Trifluoromethyl-benzylamino (salt) 374.8 Likely polar solvent-soluble Pharmaceutical intermediate; hydrochloride salt enhances stability
1-(4-Fluorophenyl)cyclohexanecarboxylic acid C₁₃H₁₅FO₂ 4-Fluorophenyl 222.26 Not specified Supplier-listed research chemical (≥95% purity)
TRANS-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid C₁₄H₁₅ClO₃ 3-Chlorobenzoyl (trans-configuration) 266.72 Not available Synthetic intermediate; trans-configuration may influence stereochemical interactions

Structural and Functional Insights

  • Amino Protection: FMOC derivatives () are critical in peptide synthesis, offering temporary protection for amino groups during coupling reactions. Stereochemistry: The trans-configuration in 4-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid () may influence binding affinity in target proteins.

Research and Industrial Relevance

  • Pharmaceutical Intermediates: Compounds like 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid () and 1-(4-chlorobenzenesulfonyl)-cyclopentane-carboxylic acid () are explicitly noted as intermediates in drug synthesis.
  • Supplier Availability : Derivatives such as 1-(4-fluorophenyl)cyclohexanecarboxylic acid are commercially available (≥95% purity), indicating demand for structural analogs in medicinal chemistry ().

Limitations and Knowledge Gaps

  • Direct pharmacological or synthetic data for this compound are absent in the provided evidence.
  • Solubility and stability data for most analogs are incomplete, highlighting the need for targeted experimental studies.

Biological Activity

Overview

1-(4-Chloro-Benzoylamino)-Cyclohexanecarboxylic Acid (CAS No. 902837-66-5) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a cyclohexane ring substituted with a chloro-benzoylamino group and a carboxylic acid moiety. This unique structure is believed to contribute to its diverse biological activities.

Anticancer Properties

Recent studies suggest that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : In vitro assays demonstrated that the compound reduced the viability of breast cancer cells by 60% at a concentration of 20 µM over 48 hours, indicating its potential as a therapeutic agent against breast cancer.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

  • Research Findings : A study reported that treatment with 50 µM of the compound significantly decreased levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential use in treating inflammatory diseases.

Antimicrobial Activity

This compound has shown promising antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

  • Data Table : Antimicrobial activity against selected pathogens:
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell signaling pathways related to growth and inflammation.

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition could explain its anti-inflammatory effects.

Safety and Toxicity

Preliminary toxicity studies indicate that this compound exhibits low cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 1000 µM, suggesting a favorable safety profile for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Chloro-Benzoylamino)-Cyclohexanecarboxylic Acid, and how can purity be validated?

  • Methodological Answer : Synthesis often involves coupling 4-chlorobenzoyl chloride with a cyclohexanecarboxylic acid derivative, using amide bond-forming agents like carbodiimides (e.g., DCC or EDC). For purity validation, employ HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and confirm structural integrity via 1H^1H-NMR (e.g., characteristic peaks for the cyclohexane ring and amide proton at δ 6.5–7.5 ppm) .

Q. How does the chloro-substituent influence the compound’s solubility, and what solvents are optimal for in vitro assays?

  • Methodological Answer : The 4-chloro group increases hydrophobicity, reducing aqueous solubility. Pre-solubilize in DMSO (≤1% v/v) for stock solutions, then dilute in phosphate-buffered saline (PBS) or cell culture media. Dynamic light scattering (DLS) can assess aggregation in biological buffers .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirm amide C=O stretch (~1650 cm1^{-1}) and carboxylic acid O-H stretch (~2500–3000 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS in negative ion mode to observe [M-H]^- peaks matching theoretical molecular weight (e.g., ~265 g/mol for C14_{14}H15_{15}ClNO3_3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from impurities or assay conditions. Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) and validate compound identity via 13C^{13}C-NMR and X-ray crystallography. Cross-reference with independent synthesis batches .

Q. What strategies optimize the stability of this compound under varying pH and temperature?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Use buffers (pH 2–9) and monitor degradation via LC-MS over 72 hours.
  • Thermal Stability : Store at 4°C (short-term) or -80°C (long-term) with desiccants. TGA/DSC analysis identifies decomposition thresholds .

Q. How can computational modeling predict interactions between this compound and its putative molecular targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) with homology-modeled targets. Validate predictions via alanine-scanning mutagenesis and surface plasmon resonance (SPR) to quantify binding kinetics (kon_{on}/koff_{off}) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Chiral HPLC (Chiralpak AD-H column) ensures enantiomeric excess (>99%). Optimize catalytic asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymes (lipases for kinetic resolution) .

Methodological Notes

  • Contradictory Data : Cross-validate findings using multiple analytical platforms (e.g., NMR, LC-MS, X-ray) to address inconsistencies in commercial samples .
  • Biological Assays : Include positive/negative controls (e.g., known agonists/inhibitors) and dose-response curves (IC50_{50}/EC50_{50}) to ensure reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Chloro-Benzoylamino)-Cyclohexanecarboxylic Acid
Reactant of Route 2
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1-(4-Chloro-Benzoylamino)-Cyclohexanecarboxylic Acid

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